molecular formula C11H12ClN3 B1619120 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 212268-44-5

4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1619120
CAS No.: 212268-44-5
M. Wt: 221.68 g/mol
InChI Key: ZQHBEEYPDFIIPH-UHFFFAOYSA-N
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Description

4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 212268-44-5) is a pyrrolo[2,3-d]pyrimidine derivative characterized by a chlorine substituent at the 4-position and a cyclopentyl group at the N7 position. This scaffold is part of a broader class of fused heterocyclic compounds with structural similarities to purine nucleosides, making it a key intermediate in medicinal chemistry for developing kinase inhibitors and anticancer agents . Its molecular formula is C₁₁H₁₂ClN₃, with a molecular weight of 221.69 g/mol .

Properties

IUPAC Name

4-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c12-10-9-5-6-15(8-3-1-2-4-8)11(9)14-7-13-10/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHBEEYPDFIIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334166
Record name 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212268-44-5
Record name 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212268-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the use of diethyl malonate as a starting material, which undergoes α-alkylation with allyl bromide, followed by cyclization with amidine to form the pyrimidine ring . Another method employs 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine as a starting material, which is treated with hydrochloric acid in water to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of efficient catalysts and purification techniques, such as recrystallization and chromatography, is also crucial in the large-scale production of this compound .

Mechanism of Action

The mechanism of action of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby interfering with cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, it can modulate inflammatory responses by inhibiting the production of nitric oxide through the suppression of inducible nitric oxide synthase (iNOS) .

Comparison with Similar Compounds

Key Observations :

  • N7 Substituents : Cyclopentyl and aryl groups (e.g., phenyl) enhance binding to hydrophobic pockets in kinases, whereas methyl groups offer moderate lipophilicity .
  • 4-Position Halogens : Chlorine is a common leaving group for nucleophilic substitution, enabling further functionalization (e.g., amination in ). Bromine introduces heavier halogens for radiopharmaceutical applications .

Anticancer Activity

  • This compound Derivatives : Compounds 6e and 6f exhibit potent activity against MCF-7 breast cancer cells (IC₅₀: 51.35–60.14 µg/mL), attributed to ER-α receptor binding (docking score: -7.12 kcal/mol) .
  • 4-Amino Derivatives: N-(4-Fluorophenyl)-substituted analogs show moderate activity (IC₅₀: ~100 µg/mL), suggesting chlorine replacement with amino groups may reduce efficacy .

Antimicrobial Activity

  • 2-Chloro-7-cyclopentyl Derivatives: Compound 6f demonstrates broad-spectrum antibacterial activity against S. pneumoniae and B. cereus (MIC: <10 µg/mL), outperforming non-cyclopentyl analogs .

Physicochemical Properties

  • Lipophilicity : Cyclopentyl and aryl substituents increase logP values, enhancing blood-brain barrier penetration. For example, 4-chloro-7-cyclopentyl derivatives have higher calculated logP (2.8) vs. methyl-substituted analogs (1.5) .
  • Thermal Stability : Crystallographic studies of 5-(4-chlorophenyl)-7-(4-methylphenyl) analogs reveal stable packing via C–H⋯π interactions, whereas cyclopentyl derivatives show conformational flexibility .

Biological Activity

4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of p21-activated kinase 4 (PAK4). This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

  • Chemical Formula : C11H12ClN3
  • Molecular Weight : 221.686 g/mol
  • CAS Registry Number : 212268-44-5
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler pyrrolo[2,3-d]pyrimidine derivatives. The detailed synthetic pathways can vary but often include cyclization reactions and chlorination steps to achieve the desired structure.

PAK4 Inhibition

Recent studies have highlighted the compound's role as a PAK4 inhibitor. PAK4 is implicated in various signaling pathways that promote tumor progression. The biological evaluation of derivatives has shown promising results:

  • Inhibitory Activity : Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold demonstrated significant inhibitory effects on PAK4 activity. For instance, compounds with IC50 values of 2.7 nM and 20.2 nM were reported against PAK4 enzymatic activity .
  • Cell Line Studies : In MV4-11 cell lines, compound 5n exhibited potent activity with an IC50 of 7.8 nM. Flow cytometry assays indicated that it could induce cell cycle arrest at the G0/G1 phase and promote apoptosis .

The mechanism by which this compound exerts its effects involves the modulation of PAK4 phosphorylation. Molecular docking studies suggest that the compound binds to PAK4 through hydrogen bonding and hydrophobic interactions, stabilizing the enzyme in an inactive conformation .

Case Studies

  • Study on PAK4 Inhibitors :
    • Researchers synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and evaluated their inhibitory effects on PAK4.
    • Results indicated that certain derivatives significantly reduced cell viability in cancer cell lines and induced apoptosis through specific signaling pathways.
  • Flow Cytometry Analysis :
    • A detailed analysis using flow cytometry confirmed that compound 5n effectively arrested the cell cycle in MV4-11 cells and induced apoptosis.
    • The study provided insights into the potential therapeutic applications of these compounds in oncology.

Data Summary

CompoundIC50 (nM)Cell LineMechanism
5n7.8MV4-11PAK4 inhibition, G0/G1 arrest
5o20.2MV4-11PAK4 inhibition

Q & A

Q. What are the key synthetic routes for 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclization and chlorination steps. A common approach is:

  • Cyclization : Start with precursors like ethyl 2-cyano-4,4-dimethoxybutanoate, followed by formamidine addition to form the pyrimidine ring .
  • Chlorination : Use phosphorus oxychloride (POCl₃) under reflux to introduce the chlorine substituent at the 4-position .
  • Cyclopentyl Introduction : Employ nucleophilic substitution or coupling reactions (e.g., Suzuki coupling) to attach the cyclopentyl group.

Q. Optimization Strategies :

  • Temperature Control : Maintain precise reflux temperatures (e.g., 80–110°C) during chlorination to avoid side reactions .
  • Catalysts : Use triethylamine or HCl to accelerate substitution reactions .
  • Purification : Recrystallize intermediates from methanol or ethanol to improve purity .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound and its intermediates?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., δ 8.27 ppm for H-2 in pyrrolo-pyrimidine derivatives) .
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns (e.g., m/z 211.0981 for [M+H]⁺) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry for analogs .
  • HPLC : Monitors reaction progress and purity, especially for chlorinated intermediates .

Q. What is the biochemical mechanism of action of this compound in kinase inhibition studies?

The compound acts as a tyrosine kinase inhibitor by:

  • Active-Site Binding : The chlorine and cyclopentyl groups enhance hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR2) .
  • Allosteric Modulation : The pyrrolo-pyrimidine scaffold stabilizes inactive kinase conformations, blocking downstream signaling .
  • Selectivity Profiles : Substituents at the 4- and 7-positions influence affinity; bulkier groups (e.g., cyclopentyl) improve selectivity for CDK2 over off-target kinases .

Advanced Research Questions

Q. How can structural analogs be designed to improve kinase selectivity and reduce off-target effects?

  • Substituent Engineering :
    • Position 4 : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity for covalent binding .
    • Position 7 : Bulky substituents (e.g., aryl or spirocyclic groups) improve steric complementarity with kinase pockets .
  • Computational Modeling :
    • Use docking simulations (AutoDock, Schrödinger) to predict binding modes and optimize substituent geometry .
    • Compare binding energies of analogs against kinase homology models to prioritize synthesis .

Q. How should researchers address discrepancies in reported kinase inhibition data across studies?

Contradictions often arise from:

  • Assay Conditions : Variations in ATP concentrations (e.g., 10 µM vs. 100 µM) alter IC₅₀ values. Standardize assays using KinomeScan or Caliper mobility shift protocols .
  • Cell Line Differences : Use isogenic cell lines to control for genetic background effects .
  • Binding Mode Analysis : Perform crystallography or hydrogen-deuterium exchange (HDX) mass spectrometry to confirm inhibitory mechanisms .

Q. What strategies are effective for purifying chlorinated intermediates and minimizing byproducts?

  • Chromatography : Flash chromatography with silica gel (hexane/ethyl acetate gradients) removes unreacted POCl₃ .
  • Recrystallization : Use mixed solvents (e.g., methanol/water) to isolate high-purity chlorinated products .
  • Byproduct Mitigation :
    • Add scavengers (e.g., triethylamine) during chlorination to neutralize excess HCl .
    • Monitor reaction progress via TLC to terminate before side reactions dominate .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Optimize transition-state geometries to identify favorable sites for substitution (e.g., C4 vs. C2 positions) .
  • Machine Learning : Train models on PubChem reaction data to predict yields under varying conditions (solvent, temperature) .
  • Retrosynthetic Tools : Use AI platforms (e.g., Pistachio, Reaxys) to propose feasible routes for introducing cyclopentyl or aryl groups .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be resolved?

  • Scale-Up Issues :
    • Exothermic Reactions : Chlorination with POCl₃ requires controlled cooling to prevent thermal runaway .
    • Low Solubility : Use polar aprotic solvents (DMF, DMSO) for intermediates .
  • Solutions :
    • Flow Chemistry : Continuous reactors improve heat dissipation and reproducibility .
    • Automated Workups : Implement inline extraction and drying systems to reduce manual handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
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4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine

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